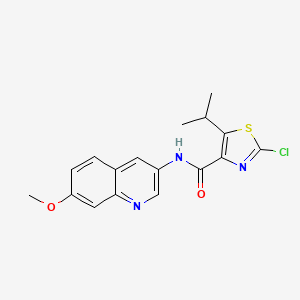

2-chloro-N-(7-methoxyquinolin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(7-methoxyquinolin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a quinoline moiety, a thiazole ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-N-(7-Methoxychinolin-3-yl)-5-(propan-2-yl)-1,3-thiazol-4-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Thiazolrings: Der Thiazolring kann durch Cyclisierung geeigneter α-Halogenketone mit Thioharnstoff unter basischen Bedingungen synthetisiert werden.

Herstellung des Chinolinderivats: Der Chinolinrest kann durch die Skraup-Synthese synthetisiert werden, die die Kondensation von Anilin mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels beinhaltet.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Chinolinderivats mit dem Thiazolring durch Bildung einer Amidbindung. Dies kann mit Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol) in Gegenwart einer Base wie Triethylamin erreicht werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Skalierung der Reaktionen, die Optimierung der Reaktionszeiten und -temperaturen sowie den Einsatz effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe am Chinolinring, wodurch Chinonderivate gebildet werden.

Reduktion: Reduktionsreaktionen können auf die Nitrogruppen abzielen, falls diese am Chinolinring vorhanden sind, und sie in Amine umwandeln.

Substitution: Die Chlorgruppe am Thiazolring kann durch Nukleophile wie Amine oder Thiole substituiert werden, was zu einer Vielzahl von Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können unter sauren Bedingungen verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Natriumborhydrid (NaBH₄).

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid (NaN₃) oder Thioharnstoff unter milden Bedingungen durchgeführt werden.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Aminoverbindungen.

Substitution: Verschiedene substituierte Thiazolderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Synthesemethoden.

Biologie

In der biologischen Forschung wird 2-Chlor-N-(7-Methoxychinolin-3-yl)-5-(propan-2-yl)-1,3-thiazol-4-carboxamid auf sein Potenzial als bioaktives Molekül untersucht. In ersten Studien hat es sich als vielversprechend als antimikrobielles, antifungizides und Antikrebsmittel erwiesen.

Medizin

Die Verbindung wird auf ihr therapeutisches Potenzial untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Arzneimittelentwicklung, insbesondere bei der Behandlung von Infektionskrankheiten und Krebs.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, z. B. Polymere oder Beschichtungen, die die einzigartigen chemischen Eigenschaften der Thiazol- und Chinolinreste erfordern.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-N-(7-Methoxychinolin-3-yl)-5-(propan-2-yl)-1,3-thiazol-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können je nach biologischem Kontext Enzyme, Rezeptoren oder DNA umfassen. Der Chinolinrest der Verbindung kann sich mit DNA intercalieren und so Replikations- und Transkriptionsprozesse stören, während der Thiazolring die Enzymaktivität durch Bindung an das aktive Zentrum hemmen kann.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(7-methoxyquinolin-3-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the biological context. The compound’s quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can inhibit enzyme activity by binding to the active site.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Chlor-N-(Chinolin-3-yl)-5-(propan-2-yl)-1,3-thiazol-4-carboxamid

- 2-Chlor-N-(7-Methoxychinolin-3-yl)-5-methyl-1,3-thiazol-4-carboxamid

- 2-Chlor-N-(7-Methoxychinolin-3-yl)-5-(propan-2-yl)-1,3-oxazol-4-carboxamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-Chlor-N-(7-Methoxychinolin-3-yl)-5-(propan-2-yl)-1,3-thiazol-4-carboxamid durch sein spezifisches Substitutionsschema aus, das seine biologische Aktivität und chemische Reaktivität erheblich beeinflussen kann. Das Vorhandensein der Methoxygruppe am Chinolinring und der Isopropylgruppe am Thiazolring kann seine Lipophilie und seine Fähigkeit, Zellmembranen zu durchqueren, verbessern, wodurch es in biologischen Anwendungen effektiver wird.

Eigenschaften

Molekularformel |

C17H16ClN3O2S |

|---|---|

Molekulargewicht |

361.8 g/mol |

IUPAC-Name |

2-chloro-N-(7-methoxyquinolin-3-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C17H16ClN3O2S/c1-9(2)15-14(21-17(18)24-15)16(22)20-11-6-10-4-5-12(23-3)7-13(10)19-8-11/h4-9H,1-3H3,(H,20,22) |

InChI-Schlüssel |

PSGQWQUEFRUMBA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=CN=C3C=C(C=CC3=C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,4-dimethoxybenzamide](/img/structure/B11029419.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11029423.png)

![[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate](/img/structure/B11029438.png)

![(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029440.png)

![5'-(3,4-dihydro-2H-quinolin-1-yl)spiro[1H-indole-3,3'-2,4,6,8,16-pentazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(16),4,6,8,10,12,14-heptaene]-2-one](/img/structure/B11029449.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11029453.png)

![N-(3,4-dimethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11029458.png)

![2-{[5-cyano-4-hydroxy-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11029484.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11029486.png)